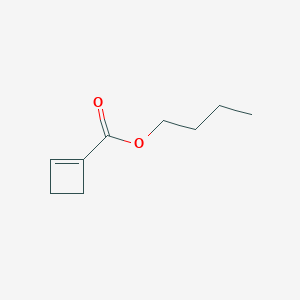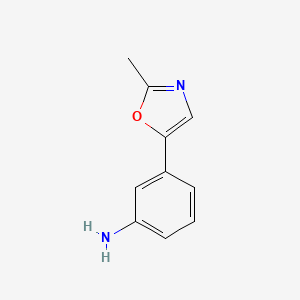
Benzenamine, 3-(2-methyl-5-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-(2-methyl-5-oxazolyl)-, also known as 3-(2-methyl-5-oxazolyl)aniline, is a chemical compound with the molecular formula C10H10N2O. This compound features a benzenamine structure substituted with a 2-methyl-5-oxazolyl group. The presence of the oxazole ring, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, imparts unique chemical properties to this molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-(2-methyl-5-oxazolyl)- typically involves the reaction of 2-methyl-5-oxazolecarboxylic acid with aniline under specific conditions. The reaction is often catalyzed by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxazole ring .
Industrial Production Methods
In industrial settings, the production of Benzenamine, 3-(2-methyl-5-oxazolyl)- may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-(2-methyl-5-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxazole ring to an oxazoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids.
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced oxazoline compounds, and various substituted benzenamine derivatives .
Scientific Research Applications
Benzenamine, 3-(2-methyl-5-oxazolyl)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzenamine, 3-(2-methyl-5-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3´-pyridyl)-5-phenyloxazole
- 2,5-diphenyloxazole
- Aleglitazar
- Ditazole
- Mubritinib
- Oxaprozin
Uniqueness
Benzenamine, 3-(2-methyl-5-oxazolyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
89260-49-1 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3-(2-methyl-1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-3-2-4-9(11)5-8/h2-6H,11H2,1H3 |
InChI Key |
HECAJWBGKUZXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


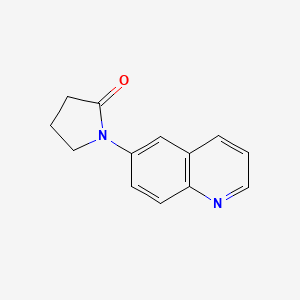
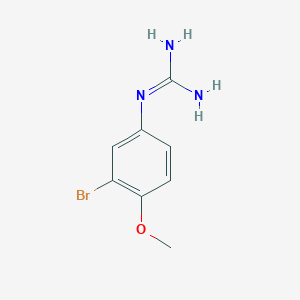
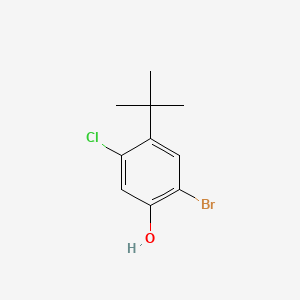
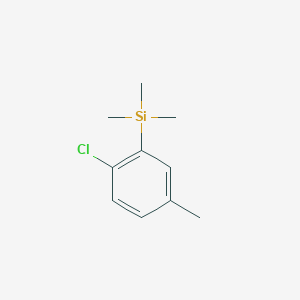
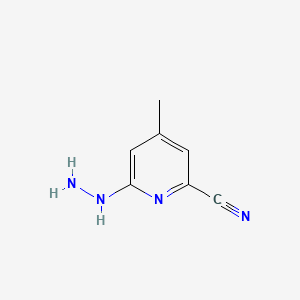
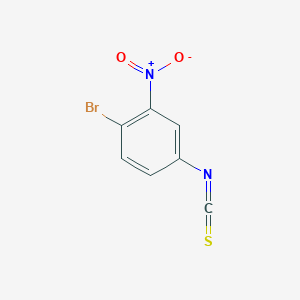
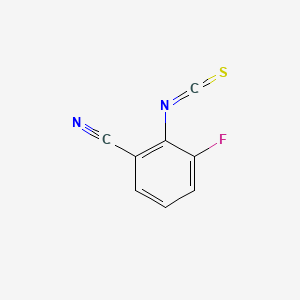
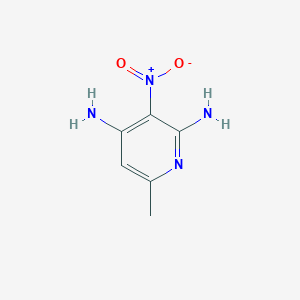
![(Z)-4-[1-(3-Fluorophenyl)ethylidene]-2-phenyloxazol-5(4H)-one](/img/structure/B13687883.png)
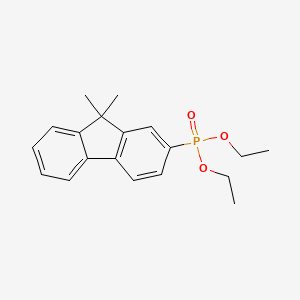
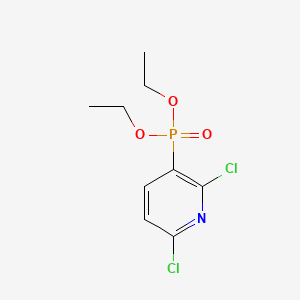
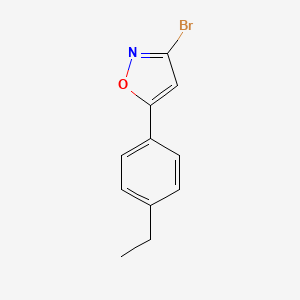
![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)
